![molecular formula C21H25N7O B6476001 2-methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline CAS No. 2640830-91-5](/img/structure/B6476001.png)
2-methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline” is a complex organic molecule. It contains several functional groups including a quinoxaline ring, a piperazine ring, a pyridazine ring, and a morpholine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the arrangement of these groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the nitrogen atoms in the piperazine and morpholine rings could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Anti-Tubercular Agents
This compound has been used in the design and synthesis of anti-tubercular agents. A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Antioxidant Activity
Morpholine analogs of this compound have been synthesized and evaluated for their antioxidant activity. The compounds were tested using the 2,2-diphenyl-2-picrylhydrazyl (DPPH) free radical-scavenger method .
Anti-Inflammatory Activity
The compound has also been evaluated for its anti-inflammatory activity. The anti-inflammatory activity was tested using the protein denaturation method .
Antiviral Activity
Compounds with a similar nucleus have shown antiviral activity .
Antitumor Activity
The compound has been associated with antitumor activity .
Central Nervous System Stimulant
It has been found to have central nervous system stimulant properties .
Analgesic Activity
The compound has been associated with analgesic activity .
Anticancer Activity
Compounds with a similar nucleus have shown anticancer activity .
Mechanism of Action
Target of Action
Similar compounds, such as pyridazin-3-one substituted with morpholino-pyrimidine derivatives, have been evaluated as tyrosine kinase inhibitors against c-met enzyme . The c-Met enzyme is a receptor tyrosine kinase (RTK) family and an attractive target for cancer therapy .
Mode of Action
Similar compounds have been shown to inhibit the c-met enzyme, which is accountable for proliferation, scattering, invasion, and metastasis of tumor cells . This inhibition could potentially lead to a decrease in these cellular activities.
Biochemical Pathways
Dysregulation of the c-met kinase, which this compound may inhibit, is observed in many cancers and correlates with tumorigenic invasive growth, migration, proliferation, survival, and metastasis by downstream signal transducers, such as mapk, pip3k, and stat pathways .
Result of Action
Similar compounds have shown good biological activity and excellent c-met enzyme inhibitory activities . This suggests that the compound could potentially have a significant impact on cellular processes, particularly in the context of cancer cells.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-16-21(23-18-5-3-2-4-17(18)22-16)28-10-8-26(9-11-28)19-6-7-20(25-24-19)27-12-14-29-15-13-27/h2-7H,8-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHGWHPWTZTZNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NN=C(C=C4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.